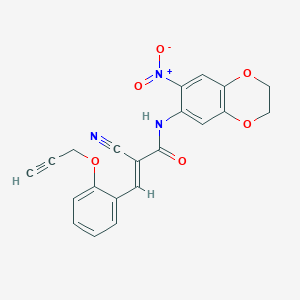
2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide, also known as MRS2578, is a purinergic receptor antagonist that has been extensively studied in recent years. This compound has shown promising results in various scientific research applications, particularly in the field of neuroscience. In
Mécanisme D'action
2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide acts as a competitive antagonist of the P2Y1 receptor, which is a subtype of purinergic receptor that is activated by ATP and ADP. This receptor is widely distributed throughout the central and peripheral nervous system and plays a role in various physiological processes, including neurotransmission, vascular tone regulation, and platelet aggregation. By blocking the P2Y1 receptor, 2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide inhibits the downstream signaling pathways that are activated by ATP and ADP, leading to a decrease in intracellular calcium levels and the inhibition of various cellular processes.
Biochemical and Physiological Effects
2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the regulation of vascular tone, and the modulation of synaptic transmission and plasticity. In animal models, 2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide has been shown to improve cognitive function and memory consolidation, reduce inflammation, and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide in lab experiments is its specificity for the P2Y1 receptor, which allows for the precise manipulation of this receptor without affecting other purinergic receptors. However, one limitation of using 2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several future directions for research on 2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide, including the development of more potent and selective P2Y1 receptor antagonists, the investigation of the compound's potential therapeutic applications in various disease models, and the exploration of the underlying mechanisms of its effects on synaptic plasticity and cognitive function. Additionally, the use of 2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide in combination with other compounds, such as acetylcholinesterase inhibitors, may have synergistic effects on cognitive function and memory consolidation.
Méthodes De Synthèse
The synthesis of 2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide involves several steps, including the reaction of 2,6-dioxo-3-methyl-7-octenoyl chloride with 8-aminoguanine, followed by the reaction of the resulting compound with thioacetic acid. The final product is obtained by reacting the intermediate with pentylamine. The purity of the compound can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications in various scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, 2-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide has been shown to block the P2Y1 receptor, which plays a crucial role in the regulation of synaptic transmission and plasticity. This blockade has been linked to improvements in cognitive function and memory consolidation in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-3-4-5-6-18-9-10(15-13(18)22-7-8(14)19)17(2)12(21)16-11(9)20/h3-7H2,1-2H3,(H2,14,19)(H,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIUIUVGJRXOEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2399573.png)

![[4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2399575.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)

![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)
![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)
